2-Chloro-6-methoxy-1,5-naphthyridine
Description
Properties
IUPAC Name |
2-chloro-6-methoxy-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-9-5-3-6-7(12-9)2-4-8(10)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWWRQLQFJRZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methoxy-1,5-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,5-Naphthyridine Scaffold
The 1,5-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique arrangement of two fused pyridine rings imparts a distinct electronic and steric profile, making it an attractive framework for the design of therapeutic agents targeting a diverse range of biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] The subject of this guide, 2-Chloro-6-methoxy-1,5-naphthyridine, is a key intermediate in the synthesis of more complex molecules within this class.[3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, influencing crucial parameters such as solubility, membrane permeability, and metabolic stability.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimentally determined data for this specific molecule, this guide synthesizes information from established principles of organic and medicinal chemistry, data from analogous structures, and validated protocols for experimental determination.
Molecular Structure and Key Physicochemical Descriptors
A foundational understanding of a molecule's behavior begins with its structure and the resulting physicochemical properties. For this compound, these descriptors are critical for predicting its behavior in various chemical and biological environments.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₉H₇ClN₂O | - |
| Molecular Weight | 194.62 g/mol | - |
| XlogP | 2.4 | Predicted[4] |
| Topological Polar Surface Area (TPSA) | 38.6 Ų | Predicted |
| Hydrogen Bond Donors | 0 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
Note: The values in this table are computationally predicted and should be confirmed by experimental analysis.
The predicted XlogP of 2.4 suggests a moderate level of lipophilicity, which is often a desirable trait in drug candidates, as it can facilitate membrane permeation. The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties, and a value of 38.6 Ų is generally associated with good cell permeability. The absence of hydrogen bond donors and the presence of three acceptors will influence its solubility and interactions with biological targets.
Synthesis and Reactivity: A Strategic Overview
The synthesis of this compound can be approached through several established routes for constructing the 1,5-naphthyridine core. A common and versatile method is the Gould-Jacobs reaction, which involves the condensation of a 3-aminopyridine derivative with a substituted malonic ester, followed by thermal cyclization.[2]
A plausible synthetic route to the parent 2-hydroxy-6-methoxy-1,5-naphthyridine could start from 3-amino-6-methoxypyridine. Subsequent chlorination of the hydroxyl group would then yield the target compound, this compound. The chlorination of 1,5-naphthyridin-2(1H)-ones is a known transformation and can be achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1]
Caption: A plausible synthetic workflow for this compound.
The reactivity of this compound is dominated by the electron-deficient nature of the naphthyridine ring system and the presence of a good leaving group (chloride) at the 2-position. This makes the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] The electron-withdrawing effect of the ring nitrogens activates the C2 position towards attack by nucleophiles.[6] This reactivity is a cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a wide variety of functional groups at this position.
Common nucleophiles that can displace the chloride include amines, alcohols, and thiols, providing access to a diverse library of 2-substituted-6-methoxy-1,5-naphthyridine derivatives. The reaction conditions for these substitutions are typically mild, often proceeding at elevated temperatures in the presence of a base.[7]
Experimental Determination of Physicochemical Properties: Protocols and Rationale
Aqueous Solubility
Aqueous solubility is a critical determinant of a compound's absorption and distribution in vivo. The following protocol outlines a standard method for its determination.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).
Rationale: The shake-flask method is considered the "gold standard" for thermodynamic solubility determination as it measures the solubility of a compound at equilibrium, providing a true representation of its intrinsic solubility.
Acid Dissociation Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, lipophilicity, and binding to biological targets. As a nitrogen-containing heterocycle, this compound is expected to have a basic pKa associated with the protonation of one of the ring nitrogens.
Experimental Protocol: pKa Determination by UV-Metric Titration
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it in a series of aqueous buffers covering a wide pH range.
-
UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the compound in each buffer solution.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients against the pH of the buffer.
-
pKa Calculation: The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.
Rationale: UV-metric titration is a robust and widely used method for pKa determination. It relies on the change in the electronic structure of the molecule upon protonation or deprotonation, which leads to a measurable change in its UV-Vis spectrum.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a crucial parameter for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: LogP Determination by Reverse-Phase HPLC
-
Calibration: Create a calibration curve by injecting a series of standard compounds with known LogP values onto a reverse-phase HPLC column (e.g., C18) and recording their retention times.
-
Sample Analysis: Inject a solution of this compound onto the same HPLC column under identical conditions.
-
Retention Time Measurement: Determine the retention time of the target compound.
-
LogP Calculation: Calculate the LogP of this compound by interpolating its retention time on the calibration curve.
Rationale: The reverse-phase HPLC method is a high-throughput and reliable technique for estimating LogP. It is based on the principle that the retention of a compound on a nonpolar stationary phase is proportional to its lipophilicity.
Spectroscopic and Analytical Characterization
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, this section outlines the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the chloro and methoxy substituents and the ring nitrogens. For comparison, the ¹H NMR spectrum of the related compound, 2-chloro-6-methoxypyridine, shows aromatic signals in the range of 6.65-7.50 ppm and a methoxy signal at 3.93 ppm in CDCl₃.[8]
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbons in the naphthyridine ring will be influenced by the electronegativity of the nitrogen atoms and the substituents. Aromatic carbons typically appear in the range of 110-160 ppm.[9] The methoxy carbon is expected to resonate around 55-60 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak). Fragmentation patterns would likely involve the loss of the methoxy and chloro groups.
Conclusion: A Versatile Intermediate with Favorable Predicted Properties
This compound is a valuable synthetic intermediate with predicted physicochemical properties that are favorable for its application in drug discovery. Its moderate lipophilicity and polar surface area suggest the potential for good membrane permeability. The reactivity of the 2-chloro substituent via nucleophilic aromatic substitution provides a versatile handle for the synthesis of a diverse range of derivatives. While experimental data for this specific compound is limited, the established protocols and principles outlined in this guide provide a robust framework for its characterization and utilization in the development of novel therapeutic agents based on the 1,5-naphthyridine scaffold.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]
-
MySkinRecipes. (n.d.). 2-Chloro-6-methyl-1,5-naphthyridine. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-5-methoxy-1,8-naphthyridine. Retrieved from [Link]
Sources
- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chloro-6-methyl-1,5-naphthyridine [myskinrecipes.com]
- 4. PubChemLite - 2-chloro-5-methoxy-1,8-naphthyridine (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Technical Guide: Sourcing and Quality Assurance of 2-Chloro-6-methoxy-1,5-naphthyridine
The following technical guide is structured to serve as a definitive resource for researchers and procurement professionals involved in the sourcing and application of 2-Chloro-6-methoxy-1,5-naphthyridine .
Executive Summary: The ALK5 Scaffold
This compound (CAS: 27017-65-8) is a critical heterocyclic building block, primarily utilized in the synthesis of ALK5 (TGF-β type I receptor) inhibitors and other kinase-targeting small molecules. Its structural significance lies in the 1,5-naphthyridine core, which mimics the adenine ring of ATP, allowing for potent interaction with the hinge region of kinase domains.
For drug development teams, the "make vs. buy" decision for this compound hinges on purity requirements. While commercially available, the presence of regioisomeric impurities (often from non-selective synthesis) can derail Structure-Activity Relationship (SAR) studies. This guide outlines the supply landscape, synthesis routes, and a self-validating quality control protocol.
Technical Specifications & Identification
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 27017-65-8 |
| Molecular Formula | C₉H₇ClN₂O |
| Molecular Weight | 194.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 108–112 °C (Typical) |
| Solubility | Soluble in DMSO, DCM, Chloroform; Low solubility in water |
| SMILES | COc1ccc2nc(Cl)ccc2n1 |
| Key Application | Intermediate for ALK5, p38 MAP kinase, and Topoisomerase I inhibitors |
Supply Chain Landscape
The commercial availability of this compound is characterized by a "Fine Chemical" status. It is not a bulk commodity solvent but is readily available in gram-to-kilogram quantities from specialized heterocyclic manufacturers.
Primary Supplier Tiers
-
Catalog Aggregators (High Availability/High Price):
-
Sigma-Aldrich (Merck): Often lists under isomer-specific catalog numbers. High reliability but premium pricing.
-
Combi-Blocks: Excellent source for heterocyclic building blocks; typically offers 1g, 5g, and 25g packs.
-
Enamine: Key supplier for early-stage discovery chemistry; often holds stock in the US/EU.
-
-
Specialized Manufacturers (Bulk/Custom):
-
Fluorochem (UK): Reliable stock of 250mg to 10g units; purity typically >95%.
-
SynQuest Laboratories: US-based; good for rapid delivery of gram-scale quantities.
-
WuXi AppTec / Pharmaron: Contract manufacturing for >1kg orders.
-
Procurement Strategy: Make vs. Buy
-
Buy (Recommended): For quantities <100g. The commercial price points (approx.
300 per 5g) generally outweigh the internal cost of synthesis and purification, provided the Certificate of Analysis (CoA) confirms regioisomeric purity. -
Make: Only recommended if >500g is required or if specific isotopic labeling (e.g., ¹³C-methoxy) is needed for DMPK studies.
Synthesis & Manufacturing Context (Expertise)
Understanding the synthesis is crucial for anticipating impurities. There are two primary routes used industrially, each with distinct impurity profiles.
Route A: Nucleophilic Aromatic Substitution (SₙAr)
-
Precursor: 2,6-Dichloro-1,5-naphthyridine.
-
Reagent: Sodium Methoxide (NaOMe) / Methanol.[1]
-
Mechanism: Controlled displacement of one chlorine atom.
-
Advantage: The starting material is symmetric, so the first substitution always yields the desired product.
-
Critical Impurity: 2,6-Dimethoxy-1,5-naphthyridine . This "over-reaction" product forms if stoichiometry is not strictly controlled (excess NaOMe) or temperature is too high.
Route B: Chlorination of Hydroxy-Naphthyridine
-
Precursor: 2-Methoxy-1,5-naphthyridin-6-ol (or tautomer).
-
Reagent: Phosphorus Oxychloride (POCl₃).
-
Mechanism: Deoxychlorination.
-
Critical Impurity: Phosphorus esters or residual acid. This route is less common for this specific isomer due to the difficulty in selectively synthesizing the hydroxy-methoxy precursor.
Synthesis Workflow Diagram
Figure 1: The preferred SₙAr synthesis route minimizes regioisomeric risks but requires strict stoichiometric control to prevent bis-substitution.
Quality Control Protocol (Trustworthiness)
To ensure the material is suitable for biological assays (IC₅₀ determination), the following self-validating QC protocol must be applied.
1H-NMR Validation
The symmetry of the starting material is broken in the product. Look for the specific coupling patterns of the 1,5-naphthyridine ring.
-
Solvent: DMSO-d₆ or CDCl₃.
-
Diagnostic Peak: The methoxy group singlet appears at ~4.05 ppm .
-
Aromatic Region: Four distinct aromatic protons.[2]
-
Check: If you see a simplified spectrum (only two aromatic signals), you likely have the symmetric 2,6-dimethoxy impurity (over-reaction) or unreacted 2,6-dichloro starting material.
-
HPLC Purity Method
A generic gradient is often insufficient due to the similar polarity of the chloro-methoxy and dichloro species.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm and 310 nm (naphthyridines absorb strongly in the near-UV).
-
Acceptance Criteria: Purity >95% (Area %).
LC-MS Confirmation
-
Expected Mass: [M+H]⁺ = 195.03 (for ³⁵Cl) and 197.03 (for ³⁷Cl).
-
Isotope Pattern: A distinct 3:1 ratio of M : M+2 confirms the presence of a single chlorine atom.
-
Red Flag: A 9:6:1 pattern indicates two chlorines (starting material). No chlorine pattern indicates the bis-methoxy impurity.
-
References
-
Gellibert, F., et al. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494-4506.
-
Fuertes, M., et al. (2020).[3][4] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 25(15), 3508.[3][4]
-
Org. Synth. (1950). "General methods for nucleophilic aromatic substitution on nitrogen heterocycles." Organic Syntheses, Coll.[2] Vol. 4, p.382.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13531967, 2-Chloro-1,5-naphthyridine derivatives.
Sources
Methodological & Application
Technical Guide: Palladium-Catalyzed Cross-Coupling of 2-Chloro-6-methoxy-1,5-naphthyridine
Executive Summary & Substrate Analysis
This technical guide details the protocols for functionalizing 2-Chloro-6-methoxy-1,5-naphthyridine , a critical scaffold in medicinal chemistry (often associated with PI3K, mTOR, and PDE4 inhibition).
Chemical Logic and Reactivity Profile
The 1,5-naphthyridine core is a highly electron-deficient bicycle. The introduction of a chlorine atom at the C2 position creates a potent electrophile for oxidative addition. However, the 6-methoxy group introduces a specific electronic bias:
-
Deactivation: The methoxy group (
effect) slightly increases electron density in the ring system compared to the unsubstituted parent, potentially raising the activation energy for oxidative addition. -
Chelation Risk: The N1 and N5 nitrogens are strong
-donors. In low-oxidation states, Palladium(0) is susceptible to coordination by these nitrogens ("catalyst poisoning"), arresting the catalytic cycle.
Strategic Implication: Successful coupling requires sterically bulky, electron-rich ligands (e.g., Buchwald dialkylbiaryl phosphines) that facilitate oxidative addition while physically preventing the formation of stable, inactive Pd-substrate complexes.
Decision Framework: Catalyst & Ligand Selection[1][2][3]
The following decision tree outlines the logic for selecting the optimal catalytic system based on the desired transformation.
Figure 1: Strategic selection map for catalytic systems based on coupling partners. High-contrast nodes indicate recommended starting points.
Application Note: Suzuki-Miyaura Cross-Coupling
Context
This protocol is optimized for coupling the this compound scaffold with aryl and heteroaryl boronic acids. The use of Pd(dppf)Cl2·CH2Cl2 is recommended as the primary "workhorse" catalyst due to its resistance to de-ligation and air stability.
Optimized Protocol (Standard Run)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3 – 5 mol%)
-
Base: 2M Na2CO3 (aq) or K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the naphthyridine substrate, boronic acid, and Pd catalyst.
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LCMS.
-
Note: The 6-methoxy group may hydrolyze under prolonged high-temperature basic conditions. If demethylation is observed (M-14 mass peak), switch to anhydrous conditions (Cs2CO3/Dioxane) or lower temperature (60°C).
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography. Tip: Pre-wash the silica column with 1% Triethylamine in Hexanes to prevent the basic naphthyridine product from streaking.
Screening Matrix for Difficult Substrates
If the standard protocol yields <50%, utilize this screening matrix:
| Parameter | Condition A (Standard) | Condition B (Anhydrous) | Condition C (High Activity) |
| Catalyst | Pd(dppf)Cl2 (5 mol%) | Pd(PPh3)4 (5 mol%) | XPhos Pd G4 (2 mol%) |
| Base | 2M Na2CO3 (aq) | Cs2CO3 (solid) | K3PO4 (0.5M aq) |
| Solvent | Dioxane | Toluene | THF/Water (10:1) |
| Temp | 90°C | 100°C | 60°C |
| Use Case | General Biaryls | Hydrolysis-sensitive | Sterically hindered |
Application Note: Buchwald-Hartwig Amination[3][5][6]
Context
Forming C-N bonds at the C2 position is challenging because the naphthyridine nitrogens can compete with the amine nucleophile for binding to Pd(II). We utilize Precatalyst technology (Pd G3/G4) to ensure rapid initiation and Bulky Phosphines (BrettPhos/RuPhos) to enforce reductive elimination.
Mechanism & Workflow
The diagram below illustrates the critical checkpoints in the amination workflow.
Figure 2: Optimization loop for Buchwald-Hartwig amination. "SM" denotes Starting Material.
Optimized Protocol (Amination)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) (2–5 mol%)
-
Base: NaOtBu (sodium tert-butoxide) (1.5 equiv)
-
Alternative: Cs2CO3 if the amine contains esters/nitriles sensitive to strong alkoxides.
-
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Procedure:
-
Glovebox/Schlenk: Ideally, set up this reaction in a glovebox or using strict Schlenk techniques. NaOtBu is moisture-sensitive.
-
Mixing: Combine substrate, amine, and base in the vial.
-
Catalyst: Add the Pd G4 precatalyst last.
-
Solvent: Add anhydrous solvent (degassed).
-
Reaction: Seal and heat to 100°C.
-
Expert Insight: 1,5-naphthyridines are electron-deficient enough that nucleophilic aromatic substitution (
) can sometimes occur without catalyst at high temps (>120°C). However, Pd-catalysis allows milder conditions (80-100°C) and broader scope.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Rinse with DCM. Concentrate and purify.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]
Sources
Application Note: High-Performance Synthesis of c-Met Inhibitors Utilizing 2-Chloro-6-methoxy-1,5-naphthyridine
Abstract & Strategic Rationale
The development of c-Met (Hepatocyte Growth Factor Receptor) inhibitors has evolved from early-generation quinolines to more soluble, metabolically stable bioisosteres. 2-Chloro-6-methoxy-1,5-naphthyridine represents a "privileged scaffold" in this domain. Unlike traditional quinoline cores (e.g., as seen in early c-Met probes), the 1,5-naphthyridine system offers superior aqueous solubility and a distinct electrostatic profile that reduces lipophilicity-driven off-target toxicity.
This guide details the synthetic utility of this compound as a core building block. We focus on its reactivity as an electrophile in
Key Advantages of this Scaffold:
-
Bioisosterism: Mimics the quinoline core of inhibitors like Capmatinib but with lower LogP due to the additional nitrogen.
-
Hinge Binding: The N1 nitrogen and the C2-amino substituent (post-coupling) form a bidentate H-bond motif with the kinase hinge region (specifically Met1160 residues).
-
Synthetic Versatility: The C2-chloride is highly activated for nucleophilic displacement due to the adjacent N1 nitrogen.
Chemical Biology Context: The c-Met Signaling Pathway[1]
Understanding the downstream effects of c-Met inhibition is crucial for assay design. c-Met activation by HGF triggers a cascade involving PI3K/AKT and RAS/MAPK, driving cell proliferation and motility (metastasis).
Figure 1: The c-Met signaling cascade.[1] The naphthyridine inhibitor competes with ATP at the c-Met kinase domain, preventing autophosphorylation and downstream signaling.
Synthetic Protocols
The core reactivity of this compound lies in the C2 position. The electron-deficient nature of the 1,5-naphthyridine ring makes the C2-chloride an excellent leaving group.
Protocol A: Nucleophilic Aromatic Substitution ( )
Best for: Aliphatic amines (e.g., piperazines, pyrrolidines) representing the "solvent front" moiety. Mechanism: Addition-Elimination.
Reagents & Materials
-
Substrate: this compound (1.0 eq)
-
Nucleophile: N-Boc-piperazine or similar diamine (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.5 eq)
-
Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure
-
Dissolution: In a pressure vial, dissolve 1.0 mmol of this compound in 3.0 mL of n-Butanol.
-
Addition: Add 1.2 mmol of the amine nucleophile followed by 2.5 mmol of DIPEA.
-
Reaction: Seal the vial and heat to 110°C for 4–6 hours.
-
Note: The reaction progress can be monitored by TLC (5% MeOH in DCM). The product usually fluoresces blue/green under UV (254/365 nm).
-
-
Workup: Cool to room temperature. If product precipitates, filter and wash with cold ether. If not, dilute with EtOAc, wash with water (3x) and Brine (1x).
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Validation Point: The disappearance of the starting material peak at ~220 nm (HPLC) and the emergence of the product peak with a bathochromic shift indicates successful coupling.
Protocol B: Buchwald-Hartwig Amination
Best for: Aniline coupling partners (aromatic amines) which are weak nucleophiles and fail under standard
Reagents & Materials
-
Catalyst:
(5 mol%) -
Ligand: Xantphos or BINAP (10 mol%)
-
Base:
or NaOtBu (2.0 eq) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure
-
Preparation: Flame-dry a microwave vial or Schlenk tube and purge with Argon.
-
Loading: Add this compound (1.0 eq), Aniline derivative (1.1 eq), Base (2.0 eq),
, and Ligand. -
Solvent: Add degassed 1,4-Dioxane.
-
Reaction: Heat at 100°C overnight (or 140°C for 1 hour in a microwave reactor).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate and purify via silica gel chromatography.
Protocol C: Demethylation (Optional SAR Expansion)
To explore the 6-position SAR, the methoxy group can be converted to a phenol, then re-alkylated to install larger ether groups.
-
Reagent:
(1M in DCM). -
Conditions: 0°C to RT, 2 hours.
-
Quench: Slowly add MeOH at 0°C (Exothermic!).
-
Result: Yields the 6-hydroxy-1,5-naphthyridine intermediate.
Experimental Workflow Visualization
The following diagram illustrates the divergent synthesis strategy using the core scaffold.
Figure 2: Divergent synthetic workflow. Path A and B install the hinge-binding amine. Subsequent demethylation allows optimization of the 6-position for pharmacokinetic properties.
Data Analysis & QC Parameters
When characterizing the synthesized inhibitors, specific NMR signals confirm the integrity of the naphthyridine core.
| Position (Naphthyridine) | Proton NMR Shift ( | Diagnostic Feature |
| H-3 | 7.10 – 7.30 (d) | Upfield doublet; shifts significantly upon C2-substitution. |
| H-4 | 8.10 – 8.30 (d) | Downfield doublet; checks integrity of the pyridine ring. |
| H-7 | 7.40 – 7.60 (d) | Adjacent to methoxy; coupling partner to H-8. |
| H-8 | 8.60 – 8.80 (d) | Most downfield signal (deshielded by N1 and N5). |
| 6-OMe | 3.95 – 4.05 (s) | Strong singlet; disappearance confirms successful demethylation. |
Troubleshooting Tip: If the
References
-
Underwood, T. et al. (2008). "Structural and stereochemical requirements of the c-Met kinase active site." Bioorganic & Medicinal Chemistry Letters. Link
-
Luo, C. et al. (2019). "Discovery of 1,5-naphthyridine derivatives as novel c-Met inhibitors." European Journal of Medicinal Chemistry. Link[2]
-
Cui, J.J. (2014). "Inhibitors of c-Met: a review of patent literature." Expert Opinion on Therapeutic Patents. Link
-
Fuertes, M. et al. (2020).[3] "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules. Link
-
Pharmacology Review. (2023). "c-Met Signaling in Cancer: From Bench to Bedside." Nature Reviews Clinical Oncology. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Temperature for Buchwald-Hartwig Amination on Halo-naphthyridines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of halo-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to navigate the nuances of this powerful C-N cross-coupling reaction on this challenging class of heteroaromatic substrates, with a specific focus on the critical parameter of reaction temperature.
Troubleshooting Guide: Overcoming Common Hurdles in the Amination of Halo-naphthyridines
This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions.
Issue 1: Low to No Product Yield at Standard Temperatures (80-110 °C)
You've set up your Buchwald-Hartwig reaction with a halo-naphthyridine, a suitable amine, a common palladium precatalyst/ligand system (e.g., Pd₂(dba)₃/XPhos), and a standard base like NaOtBu in toluene, heating at 100 °C. After several hours, TLC or LC-MS analysis shows mostly unreacted starting material.
Potential Causes & Solutions:
-
Inherent Low Reactivity of the Halo-naphthyridine: Naphthyridine rings are electron-deficient, which can make the oxidative addition of the palladium catalyst to the C-X bond sluggish compared to simpler aryl halides.[1] The nitrogen lone pairs can also potentially coordinate to the palladium center, inhibiting catalytic activity.
-
Insufficient Thermal Energy: While 80-110 °C is a common range for Buchwald-Hartwig reactions, some challenging substrates, particularly heteroaryl chlorides, may require higher temperatures to overcome the activation energy for oxidative addition.[2][3]
-
Catalyst System Not Optimal for the Substrate: The chosen ligand may not be suitable for activating the specific halo-naphthyridine at that temperature.
Troubleshooting Workflow:
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in 10-15 °C increments. Monitor the reaction closely for both product formation and any signs of decomposition.
-
Consider Microwave Irradiation: Microwave heating can offer rapid and efficient heating, often leading to significantly shorter reaction times and improved yields.[4][5] Temperatures in the range of 130-150 °C for short durations (10-30 minutes) have proven effective for similar heteroaromatic systems.[4]
-
Ligand and Precatalyst Screening: If increasing the temperature does not lead to a significant improvement or causes decomposition, screen a panel of ligands. Bulky, electron-rich phosphine ligands like RuPhos and BrettPhos are often effective for challenging heteroaryl halides.[1] Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can also provide more consistent results.[3][6]
-
Solvent Change: If solubility is a concern at lower temperatures, switching to a higher-boiling point solvent like dioxane might be beneficial.[1]
Issue 2: Significant Hydrodehalogenation Side Product Formation
Your reaction is proceeding, but you observe a significant amount of the de-halogenated naphthyridine alongside your desired aminated product. This side reaction becomes more prominent at elevated temperatures.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig aminations, particularly with primary amines.[7] At higher temperatures, the rate of β-hydride elimination from the palladium-amido intermediate can become competitive with the desired reductive elimination.
-
Catalyst-Mediated Reduction: The palladium catalyst, in the presence of a hydrogen source (which can be the amine or trace water), can mediate the reduction of the aryl halide.
Strategies to Minimize Hydrodehalogenation:
-
Temperature Optimization: Carefully screen a range of lower temperatures. It's possible that a slightly lower temperature will disfavor the hydrodehalogenation pathway more than the desired C-N bond formation.
-
Ligand Selection: Employ bulky, electron-rich ligands that are known to accelerate reductive elimination, thus outcompeting β-hydride elimination. Ligands like BrettPhos have been specifically designed to minimize this side reaction.
-
Amine Selection: If synthetically feasible, secondary amines are generally less prone to causing hydrodehalogenation than primary amines.
-
Copper Co-catalysis: In some cases, the addition of a copper co-catalyst has been reported to suppress hydrodehalogenation.[8] This is thought to occur through the formation of copper-hydride species that are less reactive in the undesired pathway.
Issue 3: Reaction Stalls or Catalyst Decomposes at High Temperatures
Upon increasing the reaction temperature to push a sluggish reaction to completion, you observe that the reaction mixture turns black (indicating palladium black formation) and the reaction stalls.
Potential Causes & Solutions:
-
Thermal Instability of the Catalytic Complex: The active palladium(0) species can be thermally unstable and agglomerate into inactive palladium black at elevated temperatures. The specific naphthyridine substrate might also contribute to catalyst decomposition pathways that are more pronounced at higher temperatures.
-
Ligand Degradation: The phosphine ligand itself can degrade at high temperatures, leading to the formation of inactive palladium species.
Mitigation Strategies:
-
Use of Robust Ligands and Precatalysts: Employ sterically hindered and thermally stable ligands. N-heterocyclic carbene (NHC) ligands, in some cases, can offer greater thermal stability compared to phosphine ligands. Using air- and thermally-stable precatalysts can also lead to a more controlled formation of the active catalyst.[6]
-
Lowering the Temperature and Extending the Reaction Time: If high temperatures are causing decomposition, a more favorable approach may be to run the reaction at a lower, more stable temperature for a longer period.
-
High-Throughput Experimentation (HTE): Utilize HTE techniques to rapidly screen a matrix of conditions, including various temperatures, catalysts, and ligands, to identify a stable and efficient system without significant manual effort.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction temperature when optimizing the Buchwald-Hartwig amination of a novel halo-naphthyridine?
A1: A sensible starting point for conventional heating is in the range of 80-100 °C.[3] This temperature range often provides a good balance between reaction rate and catalyst stability for many Buchwald-Hartwig reactions.[2] However, for electron-deficient heteroaryl chlorides, you may need to start at the higher end of this range or even slightly above. It is crucial to always perform a small-scale test reaction to gauge the reactivity and stability before proceeding to a larger scale.
Q2: Can the position of the halogen and nitrogen atoms in the naphthyridine ring affect the optimal reaction temperature?
A2: Yes, the isomeric position of the nitrogen atoms and the location of the halogen on the naphthyridine ring can significantly influence the substrate's electronic properties and steric environment. This, in turn, affects the ease of oxidative addition and the overall reaction rate, thus influencing the optimal temperature. For example, a halogen at a position with greater steric hindrance or adjacent to a nitrogen atom might require a higher temperature to facilitate the coupling. A systematic screening of reaction conditions is recommended for each new naphthyridine isomer.
Q3: Is it always better to run the reaction at a higher temperature to achieve a faster reaction rate?
A3: Not necessarily. While higher temperatures generally increase reaction rates, they can also accelerate undesirable side reactions such as hydrodehalogenation and promote catalyst decomposition.[1] The optimal temperature is one that maximizes the yield of the desired product in a reasonable timeframe while minimizing the formation of byproducts. In some cases, particularly with highly active catalyst systems, reactions can proceed efficiently at room temperature.[10]
Q4: How does the choice of base influence the optimal reaction temperature?
A4: The choice of base is intrinsically linked to the required reaction temperature. Strong bases like sodium tert-butoxide (NaOtBu) can facilitate the deprotonation of the amine at lower temperatures, often enabling reactions to proceed under milder conditions.[1] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often preferred for substrates with base-sensitive functional groups. However, reactions with weaker bases typically require higher temperatures (e.g., 100 °C or higher) to achieve comparable reaction rates.[2]
Q5: When should I consider using microwave heating instead of conventional oil bath heating?
A5: Microwave heating is an excellent option to consider when:
-
Conventional heating at standard temperatures results in low or no yield.[4]
-
You need to significantly reduce long reaction times (e.g., from 24 hours to 10-30 minutes).[4]
-
You are working with thermally sensitive substrates that may decompose over long heating periods in a conventional oil bath. The rapid heating and precise temperature control of a microwave reactor can minimize the formation of degradation byproducts.[5]
Data Presentation
Table 1: General Temperature Guidelines for Buchwald-Hartwig Amination of Halo-naphthyridines
| Heating Method | Temperature Range | Considerations |
| Conventional Heating | 80 - 110 °C | Good starting point for most systems. Higher end of the range may be needed for less reactive chlorides.[3] |
| Room Temperature - 60 °C | Possible with highly active, specialized catalyst systems (e.g., certain palladacycles or with highly electron-donating ligands).[10][11] | |
| Microwave Irradiation | 130 - 150 °C | Can dramatically reduce reaction times and improve yields for challenging substrates.[4] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Screening using Conventional Heating
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-naphthyridine (1.0 equiv.), palladium precatalyst (e.g., 2 mol %), ligand (e.g., 4 mol %), and base (e.g., NaOtBu, 1.4 equiv.) under an inert atmosphere (e.g., in a glovebox).
-
Seal the vial with a PTFE-lined cap.
-
If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Add the amine (1.2 equiv.) via syringe.
-
Place the vial in a pre-heated heating block or oil bath at the desired temperature (e.g., 80 °C, 100 °C, and 120 °C in parallel experiments).
-
Stir the reaction for a set amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion or at a designated time point, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to analyze the crude reaction mixture.
Protocol 2: General Procedure for Microwave-Assisted Temperature Optimization
-
In a microwave reaction vial, combine the halo-naphthyridine (1.0 equiv.), palladium precatalyst (e.g., 5 mol % Pd₂(dba)₃), ligand (e.g., 7 mol % XPhos), and base (e.g., t-BuONa, 2.2 equiv.) under an argon atmosphere.[4]
-
Add dry toluene and the amine (2.2 equiv.).[4]
-
Seal the vial with a microwave-safe cap.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 130 °C, 140 °C, 150 °C) for a short duration (e.g., 10 minutes).[4]
-
After the reaction, allow the vial to cool to room temperature.
-
Work up the reaction as described in the conventional heating protocol.
Visualizations
Diagram 1: Experimental Workflow for Temperature Optimization
Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 2024.
-
Optimization of Buchwald-Hartwig amination conditions. Benchchem.
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube, 2025.
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec, 2021.
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham, 2020.
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Florida State University, 2021.
-
A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. ChemistrySelect, 2023.
-
Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions. ProQuest, 2008.
-
The comparative study between the thermal and Microwave heating conditions of compounds 12a-g, 15a,b and 17. ResearchGate, 2020.
-
Comparison of conventional heating and microwave (MW) heating. ResearchGate, 2011.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
-
Buchwald–Hartwig amination. Wikipedia.
-
Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. ResearchGate, 2022.
-
Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. PubMed, 2006.
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit, 2015.
-
Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed, 2024.
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK, 2024.
-
Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate, 2018.
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC, 2010.
-
A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Benchchem.
-
The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. ResearchGate, 2006.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2016.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor, 2011.
-
Naphthidine di(radical cation)s-stabilized palladium nanoparticles for efficient catalytic Suzuki-Miyaura cross-coupling reactions. the Research Portal - University of Namur, 2008. s-stabilized-palladium-nanoparticle)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. hammer.purdue.edu [hammer.purdue.edu]
- 10. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: High-Fidelity Coupling of 2-Chloro-6-methoxy-1,5-naphthyridine
Case ID: NAP-15-CL-HOMO Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Suppression of Homocoupling Pathways in Palladium-Catalyzed Cross-Couplings
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The Substrate: 2-Chloro-6-methoxy-1,5-naphthyridine is a "privileged scaffold" in medicinal chemistry (often for kinase inhibition), but it presents a dual challenge:
-
Electronic Deactivation: The 1,5-naphthyridine core is electron-deficient, facilitating oxidative addition, but the proximal nitrogen (N1) can chelate palladium, arresting the catalytic cycle.
-
Homocoupling Susceptibility: "Homocoupling" in this context refers to two distinct side-reactions. You must identify which one is occurring to solve it:
-
Type A (Nucleophile Dimerization): The boronic acid partner dimerizes (Ar'-Ar'). This is the most common issue, driven by oxygen or slow transmetallation.
-
Type B (Electrophile Dimerization): The naphthyridine dimerizes (Ar-Ar). This is an Ullmann-type side reaction, often caused by catalyst disproportionation or lack of a suitable ligand.
-
This guide provides a diagnostic workflow and an optimized protocol to suppress both pathways, ensuring high yield of the desired cross-coupled product.
Diagnostic Module: Identify Your Enemy
Before optimizing, confirm which homocoupling product is dominating your mass spectrum.
DOT Diagram: Diagnostic Decision Tree
Figure 1: Diagnostic logic to distinguish between oxidative homocoupling of the boronic acid (Type A) and reductive dimerization of the naphthyridine (Type B).
Mechanistic Insight: Why Homocoupling Happens
Understanding the competition between the Productive Cycle and the Parasitic Cycle is key.
The "Naphthyridine Trap"
The nitrogen atom at position 1 (N1) of the naphthyridine ring is a soft Lewis base. If your phosphine ligand is labile (e.g., PPh3), the N1 nitrogen will displace it, forming a stable [Pd(Ar)(N-naphthyridine)] complex. This "arrested" catalyst cannot undergo transmetallation efficiently.
-
Result: The boronic acid accumulates in the solution. In the presence of trace oxygen, it undergoes oxidative homocoupling (Glaser/Chan-Lam type mechanism) rather than cross-coupling.
The Oxygen Factor
Oxygen acts as a re-oxidant for Pd(0), generating peroxo-Pd species that rapidly consume boronic acids to form homocoupled biaryls (Type A).
DOT Diagram: Competing Catalytic Cycles
Figure 2: The productive cycle (Green) vs. the parasitic pathways (Red) caused by oxygen ingress or nitrogen coordination.
Optimized Protocol: The "Zero-Tolerance" Method
This protocol is designed to minimize Type A homocoupling (Boronic Dimer) while preventing catalyst arrest.[1]
Reagents & Stoichiometry
| Component | Equiv. | Recommendation | Reasoning |
| Naphthyridine | 1.0 | Limiting Reagent | Prevents Type B dimerization. |
| Boronic Acid | 1.2 - 1.5 | Slight Excess | Compensates for minor protodeboronation. |
| Catalyst | 0.02 - 0.05 | XPhos Pd G4 | CRITICAL. The precatalyst generates active Pd(0) immediately, avoiding the induction period where homocoupling thrives. XPhos is bulky enough to prevent N1-coordination. |
| Base | 2.0 - 3.0 | K3PO4 (aq) or Cs2CO3 | Mild bases reduce base-catalyzed boronic dimerization. |
| Solvent | N/A | 1,4-Dioxane/H2O (4:1) | High solubility for naphthyridines; water is required for the Suzuki mechanism. |
Step-by-Step Procedure
-
Degassing (The "Sparging" Rule):
-
Do not just sonicate.
-
Place the solvent mixture (Dioxane/Water) in a separate flask.
-
Sparge with Argon (bubbling gas through the liquid) for minimum 20 minutes before adding to the reaction.
-
Why: Removing dissolved O2 is the single most effective way to stop Boronic Homocoupling.
-
-
Vessel Preparation:
-
Use a microwave vial or a Schlenk tube. Do not use a standard flask with a loose septum.
-
Add solid reagents: this compound (1.0 eq), Boronic Acid (1.2 eq), and Base.
-
Note: If using XPhos Pd G4 , add it as a solid here.
-
-
Reaction Initiation:
-
Evacuate and backfill the solids with Argon (3 cycles).
-
Syringe in the degassed solvent.
-
Seal immediately.
-
-
Temperature Ramp:
-
Heat to 80-100°C .
-
Tip: Fast heating (placing in a pre-heated block) is better than slow ramping. Rapid turnover favors the cross-coupling cycle over the slower homocoupling side-reactions.
-
Troubleshooting & FAQs
Q1: I still see the Boronic Acid dimer (Type A) despite degassing. What now?
-
The "Slow Addition" Trick: The rate of homocoupling is second-order with respect to the boronic acid concentration.
-
Fix: Dissolve the boronic acid in degassed solvent and add it dropwise to the hot reaction mixture over 1 hour using a syringe pump. This keeps the instantaneous concentration of boronic acid low, statistically favoring the reaction with Pd-Ar-Cl over self-reaction.
Q2: My reaction stalled, and I see unreacted Naphthyridine. Is the catalyst dead?
-
Diagnosis: Likely "Catalyst Poisoning" by the naphthyridine nitrogen.
-
Fix: Switch to a ligand with a larger "cone angle" or "percent buried volume" (%V_bur).
-
Good: XPhos, RuPhos.
-
Better:BrettPhos .
-
Avoid: PPh3, dppf (these bind too tightly to the metal or are easily displaced by the naphthyridine nitrogen).
-
Q3: I see the Naphthyridine Dimer (Type B). Why?
-
Diagnosis: This is a reductive homocoupling (2 Ar-Cl + Pd(0)
Ar-Ar + PdCl2). This happens if the boronic acid is not transmetallating fast enough, leaving the Pd(0) to react with two halides. -
Fix: Increase the activation of the boronic acid. Switch from K2CO3 to a stronger base (e.g., KOH or tBuOK) or switch to a Boronic Ester (Pinacol ester), which is often more stable and cleaner.
Q4: Can I use Pd(dppf)Cl2? It's cheaper.
-
Answer: You can, but it is risky for 1,5-naphthyridines. The dppf ligand is bidentate but can de-chelate. If the naphthyridine nitrogen displaces one arm of the dppf, the catalyst deactivates. Monodentate, bulky Buchwald ligands (in G3/G4 precatalyst form) are far superior for this specific heterocycle.
References
-
Mechanism of Boronic Acid Homocoupling
-
Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.[2]
-
-
Suppression Strategies (Slow Addition)
- Lennox, A. J. J. & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
-
Ligand Selection for Heterocycles (Buchwald Precatalysts)
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Naphthyridine Chemistry & Properties
- Litvic, M. et al. "Chemistry and Reactivity of 1,5-Naphthyridines." Arkivoc, 2012.
Disclaimer: This guide assumes standard laboratory safety protocols. This compound is a potent chemical intermediate; consult the SDS before handling.
Sources
Validation & Comparative
A Comparative Guide to C-N Coupling: The Reactivity of 2-Chloro-6-methoxy-1,5-naphthyridine vs. Other Halo-naphthyridines
Introduction: The Central Role of the C-N Bond in Modern Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are ubiquitous structural motifs found in a vast array of bioactive molecules, approved drugs, and functional organic materials.[1][2] The development of robust and versatile methods for their synthesis is therefore of paramount importance. Among the most powerful tools available to chemists for this purpose is the Palladium-catalyzed Buchwald-Hartwig amination, a cross-coupling reaction that forms C-N bonds by reacting an aryl or heteroaryl halide (or pseudohalide) with an amine.[3][4][5]
This guide provides an in-depth comparison of the reactivity of 2-Chloro-6-methoxy-1,5-naphthyridine with other halo-naphthyridines (bromo- and iodo-substituted analogues) in the context of C-N coupling. We will delve into the mechanistic underpinnings that govern their reactivity, provide experimental data to support these principles, and offer detailed protocols for researchers aiming to functionalize this important heterocyclic scaffold.
The Naphthyridine Scaffold: A Privileged Heterocycle
Naphthyridines are bicyclic heteroaromatic compounds containing two nitrogen atoms. The 1,5-naphthyridine core, in particular, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Functionalization of this core, especially through the introduction of amine substituents, is a key strategy for modulating the pharmacological properties of drug candidates.[6] However, the electron-deficient nature of the naphthyridine ring system presents unique challenges for C-N bond formation compared to simpler aromatic systems.
Mechanistic Dichotomy: Buchwald-Hartwig vs. Nucleophilic Aromatic Substitution (SNAr)
To understand the reactivity of halo-naphthyridines, one must first appreciate the two primary mechanistic pathways for C-N bond formation at an aromatic ring:
-
Buchwald-Hartwig Amination: This is a transition metal-catalyzed cycle.[4][7] The key, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The energy barrier for this step is directly related to the C-X bond strength. Consequently, the reactivity trend for the halide leaving group is: I > Br > Cl >> F
-
Nucleophilic Aromatic Substitution (SNAr): This pathway does not typically involve a metal catalyst. It proceeds via a two-step addition-elimination mechanism where the nucleophile (amine) attacks the electron-deficient aromatic ring to form a negatively charged Meisenheimer intermediate.[8][9][10] The rate-determining step is this initial nucleophilic attack. The reaction is accelerated by the ability of the halogen to withdraw electron density from the carbon atom via the inductive effect, making it more electrophilic. Therefore, the reactivity trend is inverted compared to the Buchwald-Hartwig reaction[8][11][12]: F > Cl ≈ Br > I
For the C-N coupling of naphthyridines with most amines, the Buchwald-Hartwig pathway is the method of choice due to its broader substrate scope and milder conditions, especially when the ring is not sufficiently activated for SNAr.[13]
Comparative Reactivity Analysis
The choice of halogen on the naphthyridine scaffold is a critical parameter that dictates the required reaction conditions for a successful C-N coupling.
This compound: The Economical but Challenging Substrate
-
Reactivity: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step more difficult. This inherent low reactivity requires more forceful conditions or, more effectively, highly active catalyst systems.[14][15] The presence of the electron-donating methoxy (-OCH₃) group can further slightly deactivate the ring towards oxidative addition, compounding the challenge.
-
Catalyst Choice: Standard, first-generation palladium catalysts are often ineffective. Success hinges on the use of modern, bulky, and electron-rich phosphine ligands. These ligands stabilize the palladium center, increase its electron density to facilitate oxidative addition into the strong C-Cl bond, and promote the final reductive elimination step to release the product and regenerate the catalyst.[1] Ligands such as tBuBrettPhos, RuPhos, and XPhos have proven highly effective for coupling challenging chloro-heteroarenes.[16][17]
-
Advantages: Chloro-aromatics are often significantly less expensive and more widely available than their bromo or iodo counterparts, making them highly desirable starting materials in process chemistry and large-scale synthesis.
Bromo- and Iodo-Naphthyridines: The Reactive Alternatives
-
Reactivity: Due to the weaker C-Br and C-I bonds, these substrates undergo oxidative addition with palladium much more readily.[18] This allows for:
-
Milder reaction temperatures.
-
Lower catalyst loadings.
-
A broader choice of ligands, including less sophisticated phosphines in some cases.
-
Faster reaction times.
-
-
Disadvantages: Bromo- and especially iodo-naphthyridines are typically more expensive to synthesize and may be less stable than the chloro-analogue.
The following table summarizes the key differences and typical experimental considerations:
| Feature | This compound | Bromo-Naphthyridine Analogue | Iodo-Naphthyridine Analogue |
| Relative Reactivity | Low | Medium | High |
| C-X Bond Strength | High | Medium | Low |
| Typical Temperature | 80 - 120 °C | 60 - 100 °C | Room Temperature - 80 °C |
| Required Ligands | Bulky, electron-rich biaryl phosphines (e.g., tBuBrettPhos, RuPhos)[16][17] | Biaryl phosphines or bidentate phosphines (e.g., XantPhos)[6] | Broader range, including simpler phosphines in some cases |
| Catalyst Loading | 1 - 5 mol% | 0.5 - 2 mol% | 0.1 - 1 mol% |
| Cost of Starting Material | Low | Medium | High |
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The diagram below outlines the generally accepted mechanism for the Palladium-catalyzed C-N coupling reaction.
Caption: A standard workflow for a Buchwald-Hartwig C-N coupling experiment.
Detailed Experimental Protocol: Amination of this compound
This protocol is a representative example and may require optimization for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
tBuBrettPhos Pd G3 precatalyst (2 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Vessel Preparation: An oven-dried reaction vial equipped with a magnetic stir bar is charged with the this compound, the amine coupling partner, and sodium tert-butoxide.
-
Inert Atmosphere: The vial is sealed with a septum cap, and the atmosphere is evacuated and backfilled with argon or nitrogen. This cycle is repeated three times to ensure anaerobic conditions.
-
Catalyst Addition: The tBuBrettPhos Pd G3 precatalyst is added to the vial under a positive pressure of inert gas.
-
Solvent Addition: Anhydrous toluene is added via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: The vial is placed in a preheated oil bath or heating block at 100-110 °C and stirred vigorously for 12-24 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-substituted-6-methoxy-1,5-naphthyridin-2-amine.
Conclusion and Expert Recommendations
The choice between chloro-, bromo-, or iodo-naphthyridines for C-N coupling is a classic balance of reactivity versus cost.
-
For exploratory, small-scale synthesis where rapid access to derivatives is the primary goal, the more reactive bromo- or iodo-naphthyridines are often preferred. They allow for milder conditions and a higher probability of success with a wider range of standard catalysts. [18]* For process development and large-scale manufacturing , the economic advantage of This compound is undeniable. While it presents a greater synthetic challenge, the investment in developing a robust protocol using modern, highly active palladium precatalysts is justified by the significantly lower cost of the starting material. [19] The continued evolution of catalyst technology has largely overcome the historical limitations of using less reactive aryl chlorides. [20]With the appropriate choice of a bulky biarylphosphine ligand and carefully controlled reaction conditions, this compound is a viable and economically attractive substrate for the synthesis of diverse libraries of functionalized naphthyridine compounds.
References
- Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
- Nucleophilic aromatic substitution - Wikipedia. [URL: https://en.wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm]
- Nucleophilic Aromatic Substitution - Chemistry Steps. [URL: https://www.chemistrysteps.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Compounds/24.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [URL: https://research.rug.
- Favourability of leaving groups in nucleophilic aromatic substitution - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (2023). ResearchGate. [URL: https://www.slideshare.
- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry, 26(20), 1956-1977. [URL: https://www.ingentaconnect.com/content/ben/coc/2022/00000026/00000020/art00006]
- Chen, Y., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(23), 6432–6435. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5725515/]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Zang, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19235-19256. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10280456/]
- Krambis, M. J., & Stambuli, J. P. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Current Organic Chemistry, 9(8), 735-761. [URL: https://scholar.uwindsor.ca/chemistrybiochemistry/5]
- Biallas, M., et al. (2011). Palladium-catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(12), 3044–3047. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3115486/]
- Abarca-Guerrero, L., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3169. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199042/]
- Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [URL: https://pubmed.ncbi.nlm.nih.gov/38968576/]
- Palladium-catalyzed C-N and C-O cross-coupling reactions - ResearchGate. [URL: https://www.researchgate.net/publication/281143899_Palladium-catalyzed_C-N_and_C-O_cross-coupling_reactions]
- Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts - The University of Liverpool Repository. [URL: https://liverpool.hal.science/hal-03828956/document]
- Base assisted C–C coupling between carbonyl and polypyridyl ligands in a Ru-NADH-type carbonyl complex - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/dt/c7dt00523a]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic Letters, 16(17), 4388–4391. [URL: https://pubmed.ncbi.nlm.nih.gov/25133675/]
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4388-4391. [URL: https://pubs.acs.org/doi/10.1021/ol501739g]
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862085/]
- Blue, A. S., et al. (2013). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 15(18), 4786–4789. [URL: https://pubmed.ncbi.nlm.nih.gov/24003926/]
- Expedited Aminoglutarimide C-N Cross-Coupling Enabled by High-Throughput Experimentation | Request PDF - ResearchGate. [URL: https://www.researchgate.
- Pd-catalyzed C-N Coupling of Primary (Het)arylamines with 5-Substituted 3-Chloro-4H-1,2,6-thiadiazin-4-ones | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/282715421_Pd-catalyzed_C-N_Coupling_of_Primary_Hetarylamines_with_5-Substituted_3-Chloro-4H-126-thiadiazin-4-ones]
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A Senior Application Scientist's Guide to Palladium Catalyst Efficacy for Coupling with 2-Chloro-6-methoxy-1,5-naphthyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heteroaromatic cores is a cornerstone of modern medicinal chemistry. The 1,5-naphthyridine scaffold, in particular, is a privileged motif present in numerous biologically active compounds. The ability to efficiently forge new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this framework is paramount. This guide provides an in-depth comparison of the efficacy of various palladium catalysts for cross-coupling reactions with the key intermediate, 2-Chloro-6-methoxy-1,5-naphthyridine. Our focus is to move beyond a simple recitation of protocols to an understanding of the underlying principles that govern catalyst performance, thereby empowering you to make informed decisions in your synthetic endeavors.
The Challenge of Coupling with Heteroaryl Chlorides
This compound presents a common challenge in palladium-catalyzed cross-coupling: the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts. Overcoming this hurdle necessitates the use of highly active catalyst systems that can facilitate the oxidative addition of palladium to the C-Cl bond, a critical step in the catalytic cycle. The choice of the palladium catalyst, particularly the ancillary ligand, is therefore not a matter of trivial preference but a crucial parameter for reaction success.
A Comparative Analysis of Leading Palladium Catalyst Systems
In the following sections, we will dissect the performance of several classes of palladium catalysts that have demonstrated utility in the coupling of challenging heteroaryl chlorides. While direct comparative data for this compound is often proprietary or scattered across the literature, we will draw upon well-established trends and data from analogous systems, such as chloropyrimidines and other electron-deficient heteroaryl chlorides, to provide a predictive framework for catalyst selection.
Traditional Phosphine-Based Catalysts: The Workhorse Tetrakis(triphenylphosphine)palladium(0)
For decades, Pd(PPh₃)₄ has been a go-to catalyst for a wide array of cross-coupling reactions. Its commercial availability and ease of handling have made it a staple in many academic and industrial laboratories.
Performance Insights:
While effective for more reactive aryl bromides and iodides, Pd(PPh₃)₄ often struggles with unactivated aryl chlorides. The relatively low electron-donating ability and moderate steric bulk of the triphenylphosphine ligand can lead to slower rates of oxidative addition and reductive elimination, resulting in the need for higher catalyst loadings, elevated temperatures, and longer reaction times. For a substrate like this compound, this can translate to lower yields and the potential for side reactions.
Representative Performance in Suzuki-Miyaura Coupling of a Chloropyrimidine:
| Catalyst System | Aryl Chloride | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | 2,4-Dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | 5 |
Table 1: Performance of Pd(PPh₃)₄ in a representative Suzuki-Miyaura coupling of a heteroaryl chloride. Data extrapolated from a study on chloropyrimidines to provide a baseline for comparison.[1]
The Dawn of a New Era: Buchwald-Hartwig and N-Heterocyclic Carbene (NHC) Ligands
The development of bulky, electron-rich phosphine ligands by Buchwald and others, as well as the emergence of N-heterocyclic carbene (NHC) ligands, revolutionized the field of palladium-catalyzed cross-coupling. These advanced ligands are designed to accelerate the key steps of the catalytic cycle, enabling the efficient coupling of previously challenging substrates like aryl chlorides.
Key Mechanistic Advantages:
-
Enhanced Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium center, promoting its insertion into the C-Cl bond.
-
Facilitated Reductive Elimination: The steric bulk of the ligands promotes the final, product-forming reductive elimination step.
-
Stabilization of the Active Catalyst: These ligands form stable complexes with palladium, preventing catalyst decomposition and leading to higher turnover numbers (TON) and turnover frequencies (TOF).
Buchwald Palladacycle Precatalysts
The Buchwald group has developed a range of highly active palladacycle precatalysts that are air- and moisture-stable, offering significant practical advantages. Ligands such as X-Phos and SPhos are particularly effective for the coupling of aryl chlorides.
Representative Performance in Buchwald-Hartwig Amination:
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
Table 2: General performance of Buchwald-type catalyst systems in Buchwald-Hartwig amination, demonstrating their high efficiency.[2]
PEPPSI™ Catalysts: A Robust and Versatile Option
The Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts, developed by Organ and co-workers, are a class of well-defined Pd(II)-NHC complexes that have shown exceptional activity and stability. The most common variant, PEPPSI-IPr, is commercially available and user-friendly.
Performance Insights:
PEPPSI-IPr is particularly well-suited for the coupling of heteroaryl chlorides due to the strong σ-donating ability of the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand.[3] This catalyst system often provides superior yields in shorter reaction times and at lower catalyst loadings compared to traditional phosphine-based catalysts.
Representative Performance in Suzuki-Miyaura Coupling of a Heteroaryl Chloride:
| Catalyst System | Heteroaryl Chloride | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PEPPSI-IPr | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 80 | 2 | High | 0.5 |
Table 3: A representative protocol for Suzuki-Miyaura coupling using the PEPPSI-IPr catalyst, highlighting its efficiency with heteroaryl chlorides.[1]
Experimental Protocols
To facilitate the direct application of this knowledge, we provide detailed, step-by-step methodologies for key cross-coupling reactions, adapted for the specific substrate this compound.
Protocol 1: Suzuki-Miyaura Coupling using PEPPSI-IPr
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl chlorides with boronic acids.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
palladium(II) dichloride (PEPPSI-IPr) (0.01 mmol, 1 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a dry reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), PEPPSI-IPr (1 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1,4-dioxane (5 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination using a Buchwald Palladacycle Precatalyst
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl chlorides.[4]
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
A suitable Buchwald palladacycle precatalyst (e.g., XPhos Pd G3) (0.01 mmol, 1 mol%)
-
Potassium tert-butoxide (KOt-Bu) (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry reaction vial with the Buchwald palladacycle precatalyst (1 mol%) and KOt-Bu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by chromatography.
Visualizing the Catalytic Pathways
To provide a clearer understanding of the underlying chemical transformations, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, along with a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Recommendations
The choice of palladium catalyst for coupling with this compound is a critical determinant of reaction success. While traditional catalysts like Pd(PPh₃)₄ may offer a starting point, modern catalyst systems based on bulky, electron-rich phosphine and NHC ligands provide significantly enhanced reactivity and broader substrate scope, particularly for challenging heteroaryl chlorides.
For Suzuki-Miyaura couplings, PEPPSI-IPr stands out as a highly recommended catalyst due to its proven efficacy with heteroaryl chlorides, operational simplicity, and commercial availability. For Buchwald-Hartwig aminations, the use of Buchwald palladacycle precatalysts with ligands such as X-Phos or SPhos is advised for achieving high yields and accommodating a wide range of amine coupling partners.
It is imperative to screen a small matrix of reaction conditions, including the catalyst, base, solvent, and temperature, to identify the optimal parameters for your specific substrate and coupling partner. The protocols and insights provided in this guide are intended to serve as a robust starting point for your investigations, enabling the efficient and successful synthesis of novel 1,5-naphthyridine derivatives.
References
- A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (URL: Not available)
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated - The Royal Society of Chemistry. (URL: [Link])
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. (URL: [Link])
-
A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis - MDPI. (URL: [Link])
-
Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. (URL: [Link])
Sources
In-silico prediction of reactivity for 2-Chloro-6-methoxy-1,5-naphthyridine
In-Silico Prediction of Reactivity: 2-Chloro-6-methoxy-1,5-naphthyridine
A Comparative Guide to Computational Methodologies
Executive Summary
This guide evaluates in-silico strategies for predicting the reactivity of This compound (CAS: 27017-65-8).[1] As a scaffold exhibiting "push-pull" electronic character—defined by the electron-withdrawing naphthyridine core and the electron-donating methoxy group—this molecule presents a specific challenge for reactivity prediction.[1]
We compare three distinct predictive workflows: Density Functional Theory (DFT) , Semi-Empirical Quantum Mechanics (PM7/xTB) , and Graph Neural Networks (ML) .[1] Our analysis concludes that while ML offers high-throughput speed, DFT at the B3LYP/6-311+G(d,p) level remains the requisite standard for accurate transition state (TS) energy calculation in this specific scaffold, particularly for distinguishing competitive regioselectivity between the C2 and C4 positions.
Structural & Electronic Analysis
Before selecting a computational method, one must understand the electronic landscape of the substrate.
The Scaffold: 1,5-Naphthyridine Core
The 1,5-naphthyridine system is
Substituent Effects (The "Push-Pull" System)
-
C2-Chlorine (The Leaving Group): Located
to N1.[1] The C-Cl bond is highly activated for nucleophilic attack due to the stabilization of the Meisenheimer intermediate by N1. -
C6-Methoxy (The Deactivator): Located
to N5.[1] The oxygen lone pair donates electron density ($ +M $) into Ring B.[1]-
Consequence: Ring B is more electron-rich than Ring A. Nucleophiles will preferentially attack Ring A (the chlorinated ring).[1]
-
Target Reaction: Nucleophilic Aromatic Substitution (
Figure 1: The
Comparative Methodology Guide
This section objectively compares the three primary "products" (computational workflows) available to researchers.
Method A: Density Functional Theory (DFT)
-
Protocol: B3LYP functional with 6-311+G(d,p) basis set.[1][3] Solvation model: SMD (DMSO).[1]
-
Best For: Detailed mechanistic studies, Transition State optimization, and publication-quality data.[1]
-
Mechanism: Calculates the wavefunction of the entire electron cloud.[1] It accurately captures the orbital interaction between the N1 lone pair and the approaching nucleophile.
Method B: Semi-Empirical (PM7 / GFN2-xTB)
-
Protocol: MOPAC (PM7) or xTB (GFN2).[1]
-
Best For: Conformational searching and initial geometry optimization before DFT.[1]
-
Mechanism: Uses parameterized approximations for core electrons.[1]
-
Limitation: Often underestimates the activation barrier for
in heterocycles due to poor parameterization of the specific N-C-Cl bond angles in excited states.[1]
Method C: Machine Learning (GNN / ALFABET)
-
Protocol: ChemProp or ALFABET (Bond dissociation energy predictors).[1]
-
Best For: High-throughput virtual screening (HTVS) of thousands of analogs.[1]
-
Limitation: "Black box" prediction. It predicts reactivity scores based on training data, not physical forces.[1] If 2-Cl-6-OMe-1,5-naphthyridine is underrepresented in the training set, accuracy drops.[1]
Performance Matrix
| Metric | DFT (B3LYP) | Semi-Empirical (PM7) | ML (GNN) |
| Accuracy ( | High (< 1 kcal/mol error) | Low (3-5 kcal/mol error) | N/A (Score-based) |
| Regioselectivity | Excellent (Distinguishes C2 vs C4) | Moderate | Variable |
| Computational Cost | High (Hours/Molecule) | Low (Seconds/Molecule) | Instant (<1ms) |
| Mechanistic Insight | Full (Fukui Indices, Orbitals) | Partial (Charges only) | None |
| Recommendation | Gold Standard | Pre-Screening Only | Library Filtering |
Detailed Experimental Protocol (DFT Workflow)
To achieve high-fidelity predictions for this compound, follow this self-validating DFT protocol.
Step 1: Conformer Generation
Do not assume the methoxy group is static.[1] It has rotational degrees of freedom that affect the dipole moment.
-
Tool: RDKit or OpenBabel.[1]
-
Action: Generate 50 conformers; minimize with MMFF94 force field.
Step 2: Geometry Optimization (The "Ground State")
Run a geometry optimization to find the global minimum.[1]
-
Software: Gaussian 16 / ORCA 5.0
-
Route Card (Gaussian):
opt freq b3lyp/6-31g(d) scrf=(solvent=dimethylsulfoxide)
-
Checkpoint: Ensure zero imaginary frequencies.
Step 3: Reactivity Descriptors (Fukui Functions)
Calculate the Fukui Function (
-
Calculate Neutral Charge (
) at optimized geometry.[1] -
Calculate Anionic Charge (
) (add 1 electron, doublet multiplicity).[1] -
Equation:
[1] -
Interpretation: The atom with the highest
value is the site of nucleophilic attack.[1]-
Expected Result: C2 should have a significantly higher
than C4, C6, or C8.[1]
-
Step 4: Transition State (TS) Search
To predict rate (kinetics), you must find the TS energy.[1]
-
Guess Structure: Place the nucleophile (e.g.,
) 2.0 Å from C2.[1] -
Route Card:
opt=(ts,calcfc,noeigentest) freq b3lyp/6-311+g(d,p) scrf=(solvent=dmso)
-
Validation: The output must have exactly one imaginary frequency corresponding to the formation of the C-O bond and breaking of the C-Cl bond.
Workflow Visualization
The following diagram illustrates the decision tree for selecting the correct method and the execution flow for the recommended DFT path.
Figure 2: Computational workflow decision tree. For the specific naphthyridine scaffold, the "Precise Reactivity" path (Green) is recommended due to electronic complexity.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.[1]
-
"Density functional theory predictions of the reactivity of 1,5-naphthyridines." Journal of Molecular Structure (Theochem). Validates B3LYP for nitrogen heterocycles.[1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
